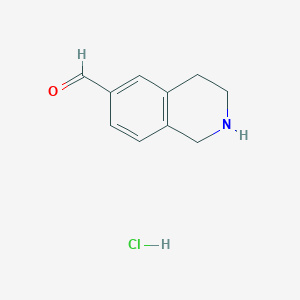

1,2,3,4-四氢异喹啉-6-甲醛盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12ClNO . It is a yellow to brown solid . This compound is part of a larger group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and their derivatives has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride can be represented by the InChI code: 1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a yellow to brown solid . It has a molecular weight of 197.66 .科学研究应用

双 C-H 官能化

1,2,3,4-四氢异喹啉化合物,包括 1,2,3,4-四氢异喹啉-6-甲醛盐酸盐之类的衍生物,与某些醛及其类似物发生氧化还原中性环化反应。这些过程涉及双 C-H 键官能化,这是有机合成中的一项关键反应,它允许从更简单的分子构建复杂的分子。作为助溶剂的乙酸促进这些转化,突出了它在促进复杂有机反应中的效用 (郑伯助 & D. Seidel,2017)。

配位化学

8-羟基喹啉-2-甲醛的半卡巴腙(与 1,2,3,4-四氢异喹啉-6-甲醛盐酸盐相关的化合物)已被证明是配位稀土(III)离子的有效四齿配体。这一发现拓展了 8-羟基喹啉的配位范围,并提供了对稀土金属络合行为的见解,这对于各种技术和科学应用至关重要 (M. Albrecht、Olga V. Osetska 和 R. Fröhlich,2005)。

合成应用

2-氯喹啉-3-甲醛及其相关类似物的化学性质(与 1,2,3,4-四氢异喹啉-6-甲醛盐酸盐具有结构相似性)已取得重大进展。这些化合物作为复杂喹啉衍生物合成的关键中间体,并已用于构建具有潜在生物活性的稠合或二元杂环系统 (W. Hamama 等,2018)。

药理学潜力

四氢异喹啉衍生物(如 1,2,3,4-四氢异喹啉-6-甲醛盐酸盐)的药理学潜力的研究正在进行中。正在探索这些化合物作为其可能的治疗应用,包括它们作为参与疾病途径的特定酶的抑制剂的作用。例如,从相关甲醛合成的衍生物已被研究其作为人 AKT1 抑制剂的潜力,这可能对癌症治疗产生影响 (Sohrab Ghanei 等,2016)。

安全和危害

未来方向

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride could involve further exploration of its biological activities and the development of more efficient synthetic strategies .

作用机制

Target of Action

1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders Thiqs with a stereogenic center at position c(1) are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . In silico results suggest that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

Biochemical Pathways

Thiqs are known to be involved in various multicomponent reactions for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Result of Action

Thiq based natural and synthetic compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that various new and environmentally friendly methods are being developed for the synthesis of thiq derivatives .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMRUUQUZJNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2937818.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B2937824.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)

![N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2937827.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937831.png)

![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)